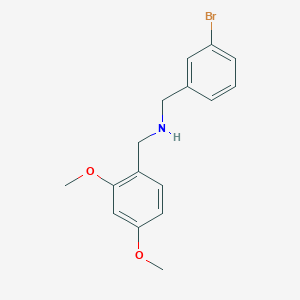
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone numerous scientific investigations to determine its efficacy and safety.
Mécanisme D'action
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 works by inhibiting the activity of several proteins involved in cancer cell growth and survival. Specifically, it inhibits the activity of RAF kinase and VEGFR-2, which are both important in the development and progression of cancer. By blocking these proteins, 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects in the body. It can cause changes in cell signaling pathways, including the MAPK and PI3K pathways, which are important in cell growth and survival. It can also affect the production of cytokines and growth factors, which are involved in the immune response and cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized. Its mechanism of action is well-understood, and it has been shown to have anti-tumor activity in various types of cancer. However, one limitation is that it is a complex compound to synthesize, which may limit its availability for use in experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006. One area of interest is investigating its use in combination with other cancer treatments, such as immunotherapy. Another area of interest is determining its efficacy in other types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to determine the optimal dosing and administration of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 for cancer treatment.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 involves a multi-step process that begins with the reaction of 2-fluoroaniline with chloroacetyl chloride to produce an intermediate product. This intermediate is then reacted with 4-bromo-3-nitropyrazole to form the final product, 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006. The synthesis of this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Studies have also investigated its use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4O3/c12-7-5-16(15-11(7)17(19)20)6-10(18)14-9-4-2-1-3-8(9)13/h1-5H,6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTTXIFBRYFVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)






![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)



